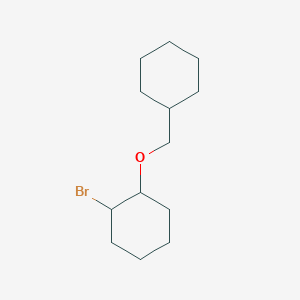![molecular formula C11H17N3 B13061934 1-{bicyclo[2.2.1]heptan-2-yl}-4-methyl-1H-pyrazol-3-amine](/img/structure/B13061934.png)
1-{bicyclo[2.2.1]heptan-2-yl}-4-methyl-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{bicyclo[2.2.1]heptan-2-yl}-4-methyl-1H-pyrazol-3-amine is a chemical compound with the molecular formula C11H17N3. This compound is characterized by a bicyclic structure fused with a pyrazole ring, making it an interesting subject for various chemical and biological studies .
Preparation Methods
The synthesis of 1-{bicyclo[221]heptan-2-yl}-4-methyl-1H-pyrazol-3-amine typically involves multi-step organic reactions One common synthetic route starts with the preparation of the bicyclo[22Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
1-{bicyclo[2.2.1]heptan-2-yl}-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Studies have shown its potential as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 1-{bicyclo[2.2.1]heptan-2-yl}-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating signal transduction pathways .
Comparison with Similar Compounds
1-{bicyclo[2.2.1]heptan-2-yl}-4-methyl-1H-pyrazol-3-amine can be compared with similar compounds such as:
Bicyclo[2.2.1]heptan-2-one: This compound shares the bicyclic structure but lacks the pyrazole ring, making it less versatile in certain chemical reactions.
Bicyclo[2.2.1]heptan-2-ol: Similar in structure but contains a hydroxyl group instead of the pyrazole ring, leading to different reactivity and applications.
Bicyclo[2.2.1]heptane, 1,3,3-trimethyl-: This compound has a similar bicyclic core but different substituents, affecting its chemical properties and uses.
This compound stands out due to its unique combination of the bicyclic structure and the pyrazole ring, offering a wide range of applications and reactivity.
Properties
Molecular Formula |
C11H17N3 |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H17N3/c1-7-6-14(13-11(7)12)10-5-8-2-3-9(10)4-8/h6,8-10H,2-5H2,1H3,(H2,12,13) |
InChI Key |
BCDJVMKYRSXVRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)C2CC3CCC2C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


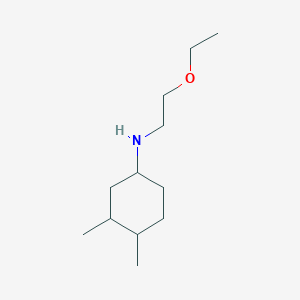
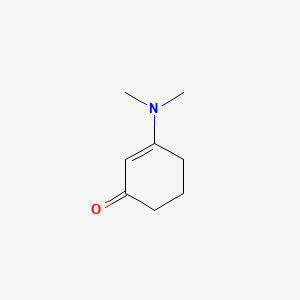
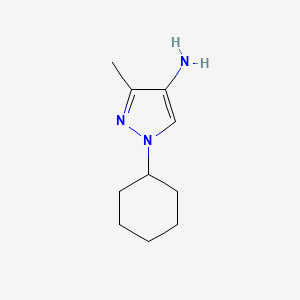
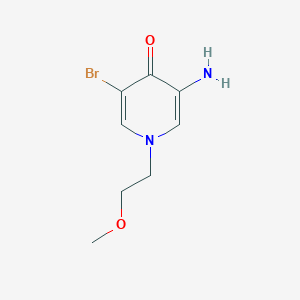

![4-Methyl-1-[(propan-2-yloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13061892.png)
![[4-(2-Methylbutan-2-yl)phenyl]methanamine](/img/structure/B13061900.png)
![tert-Butyl 5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13061908.png)
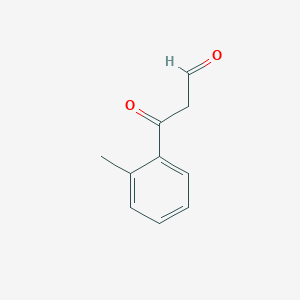
![1-[2-(Methylsulfanyl)ethyl]-1H-indol-5-amine](/img/structure/B13061916.png)
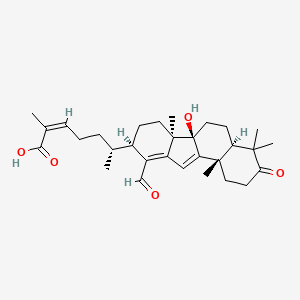
![tert-butyl N-[[(2S)-5,5-difluoropiperidin-2-yl]methyl]carbamate](/img/structure/B13061921.png)

